
N-phenyl-3-(2-thienyl)acrylamide
説明
N-phenyl-3-(2-thienyl)acrylamide, also known as PTAA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful in a variety of research fields, including medicinal chemistry, biochemistry, and pharmacology. In
科学的研究の応用
Synthesis and Characterization
- Regio- and Diastereoselective Synthesis : N-phenyl-3-(2-thienyl)acrylamide derivatives can be synthesized using radical addition of 1,3-dicarbonyl compounds to acrylamides, mediated by manganese(III) acetate. This process yields trans-3-carboxamide-dihydrofurans with moderate to good yields and significant regio- and diastereoselectivity. Structural analyses of these compounds utilize NMR techniques and X-ray crystallography (Yılmaz et al., 2017).
Chemical Properties and Applications
- Solubility Studies : The solubility of N-phenyl acrylamide derivatives in various solvent mixtures, like methanol-ethanol, is an important aspect for industrial product and process design. Understanding the solubility behavior aids in polymerization reactions and solid-liquid equilibrium calculations, which are crucial for various industrial applications (Yao et al., 2010).
Applications in Material Science
- Corrosion Inhibition : Certain acrylamide derivatives have been studied for their effectiveness as corrosion inhibitors. These compounds demonstrate significant inhibition of corrosion in specific environments, such as copper in nitric acid solutions. Electrochemical methods like electrochemical impedance spectroscopy and potentiodynamic polarization help analyze the efficiency of these inhibitors (Abu-Rayyan et al., 2022).
- Continuous Flow Synthesis : The development of continuous flow processes for the synthesis of functional acrylamides, like N-phenyl acrylamide, presents an efficient and environmentally friendly alternative to conventional batch reactions. This approach is significant for safe and sustainable chemistry, minimizing environmental impact and enhancing industrial productivity (Salaklang et al., 2020).
Biomedical Applications
- Chiroptical Properties and Chiral Recognition : Research on optically active polyacrylamides bearing phenyl acrylamide derivatives highlights their potential in chiroptical properties and chiral recognition. These properties are crucial for applications in areas like enantioselective discrimination and analytical chemistry (Lu et al., 2010).
- Antimicrobial Agents : Polycyclic chalcone-containing polyacrylamides with phenyl acrylamide structures have been synthesized and exhibited promising antimicrobial activities. These polymers show potential as potent agents against various bacteria and fungi, marking their significance in the field of antimicrobial research (Boopathy et al., 2017).
Environmental and Safety Aspects
- Environmental Fate and Neurotoxicity : Studies on acrylamide and its polymers, including derivatives like N-phenyl acrylamide, provide insights into their environmental fate, mobility, biodegradability, and potential neurotoxicity. Understanding these aspects is crucial for assessing the safety and environmental impact of these compounds (Smith & Oehme, 1991).
特性
IUPAC Name |
(E)-N-phenyl-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NOS/c15-13(9-8-12-7-4-10-16-12)14-11-5-2-1-3-6-11/h1-10H,(H,14,15)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKYUDWCZLECBW-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-phenyl-3-(thiophen-2-yl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



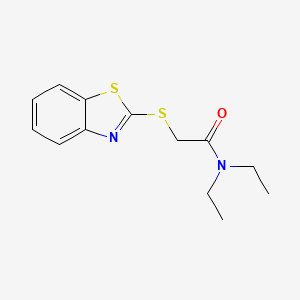

![2-[4-(3,4-difluorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5698534.png)

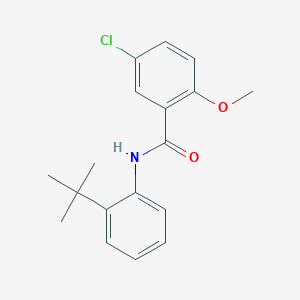
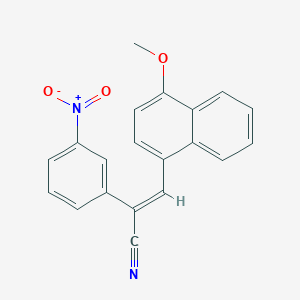
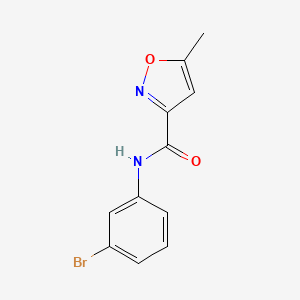

![4-(2-oxo-1-pyrrolidinyl)-N'-[1-(4-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5698563.png)
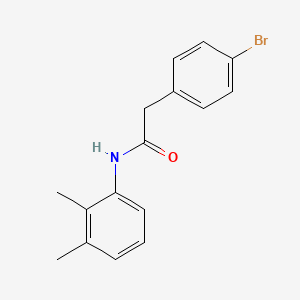
![5-ethyl-N'-[1-(4-ethylphenyl)ethylidene]-3-thiophenecarbohydrazide](/img/structure/B5698575.png)
![7-[(2-chloro-4-fluorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5698585.png)

![2-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5698617.png)